An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Proline Derivative
In the landscape of contemporary drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide is dedicated to a promising, yet under-documented molecule: N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid. As a Senior Application Scientist, my objective is not merely to present a static data sheet, but to provide a predictive and methodological framework for understanding and empirically verifying the physicochemical properties of this compound. The pyrrolidine ring is a well-established scaffold in medicinal chemistry, known for its ability to confer favorable pharmacological and pharmacokinetic properties.[1][2][3] The introduction of a cyanomido group and an N-propyl substituent to the core proline structure presents a unique combination of functionalities that warrants a thorough investigation.
This document is structured to be a self-validating system. We will begin by postulating the key physicochemical parameters based on established principles of medicinal chemistry and computational predictions. Subsequently, we will delve into the rigorous experimental protocols required to validate these predictions, providing the "why" behind each methodological choice. This dual approach of prediction and validation is designed to equip researchers with the necessary tools to confidently characterize this and other novel proline derivatives.
Section 1: Molecular Structure and Predicted Physicochemical Profile
A comprehensive understanding of a molecule's behavior begins with its structure. N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid is a derivative of the amino acid L-proline, featuring a propyl group attached to the pyrrolidine nitrogen and a cyanomido group at the 2-position, with an acetic acid moiety at the 5-position. The "(2S)" designation indicates a specific stereochemistry at the second carbon of the pyrrolidine ring, which is crucial for its biological activity.
Caption: Proposed Synthetic and Purification Workflow.
Step-by-Step Protocol for Synthesis and Purification:
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Protection of L-Proline: The carboxylic acid group of L-proline is protected, for example, as a benzyl ester, to prevent side reactions.
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N-Propylation: The protected L-proline is reacted with 1-bromopropane in the presence of a non-nucleophilic base, such as diisopropylethylamine, to introduce the N-propyl group.
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Deprotection: The protecting group is removed under appropriate conditions (e.g., hydrogenolysis for a benzyl ester) to yield N-propyl-L-proline.
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Introduction of the Acetic Acid Moiety: This can be achieved through various synthetic strategies, potentially involving the functionalization of the 5-position of the pyrrolidine ring.
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Introduction of the Cyanomido Group: This step would likely involve the reaction of the secondary amine with cyanogen bromide or a similar reagent.
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Purification by High-Performance Liquid Chromatography (HPLC):
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Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
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Column: Use a reverse-phase C18 column.
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Gradient Elution: Employ a gradient elution method, starting with a low percentage of the organic solvent and gradually increasing it to elute the product.
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Detection: Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).
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Fraction Collection: Collect the fractions corresponding to the main product peak.
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Solvent Evaporation: Remove the solvent from the collected fractions under reduced pressure to obtain the purified product.
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Structural Elucidation
Caption: Workflow for Structural Elucidation.
Methodologies for Structural Confirmation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Will provide information on the number and connectivity of protons. Expected signals include those for the propyl group, the pyrrolidine ring protons, and the methylene protons of the acetic acid moiety.
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¹³C NMR: Will show the number of unique carbon atoms. Key signals will correspond to the carbonyl carbon of the carboxylic acid, the carbons of the cyanomido group, and the carbons of the pyrrolidine ring and propyl group.
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2D NMR (COSY, HSQC): These experiments will be crucial for definitively assigning the proton and carbon signals and confirming the connectivity of the molecule.
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Mass Spectrometry (MS):
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Electrospray Ionization (ESI-MS): This technique will be used to determine the accurate molecular weight of the compound. The expected [M+H]⁺ ion would be at m/z 226.1239.
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Infrared (IR) Spectroscopy:
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Fourier-Transform Infrared (FT-IR): This will identify the key functional groups. Expected characteristic absorption bands include: a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹), a C=O stretch for the carboxylic acid (~1700 cm⁻¹), and a C≡N stretch for the cyano group (~2200 cm⁻¹).
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Determination of Physicochemical Properties
Caption: Experimental Workflow for Physicochemical Property Determination.
Protocols:
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Aqueous Solubility (Shake-Flask Method):
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Add an excess amount of the compound to a known volume of water in a sealed flask.
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Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
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Centrifuge or filter the suspension to remove undissolved solid.
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Determine the concentration of the compound in the clear supernatant using a suitable analytical method, such as HPLC with a calibration curve.
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pKa Determination (Potentiometric Titration):
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Dissolve a known amount of the compound in water.
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Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
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Then, titrate with a standardized solution of a strong base (e.g., NaOH).
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Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points.
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Melting Point (Capillary Method):
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Pack a small amount of the dry, powdered compound into a capillary tube.
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Place the capillary tube in a melting point apparatus.
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Heat the sample slowly and record the temperature range from the appearance of the first liquid drop to the complete melting of the solid.
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Section 3: Implications for Drug Development
The predicted physicochemical properties of N-Propyl-2S-cyanimidopyrrolidine-5-acetic Acid suggest a molecule with a balanced profile of lipophilicity and hydrophilicity. The presence of both acidic and basic centers indicates that its solubility and absorption will be influenced by the pH of the physiological environment. This zwitterionic nature could be advantageous for oral bioavailability. The pyrrolidine scaffold is a common feature in many successful drugs, and its derivatives have shown a wide range of biological activities, including roles as enzyme inhibitors and receptor modulators. [1][2][3]Further investigation into the biological activity of this novel compound is therefore highly warranted.
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